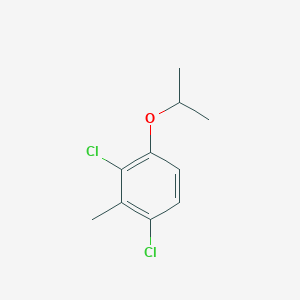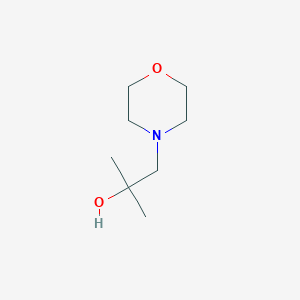
4-Methyl-3-nitro-benzoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-nitro-benzoyl fluoride (MNBF) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is classified as a nitrobenzoyl fluoride. MNBF is a useful reagent in organic synthesis and has been used in a wide range of research applications, including biochemical and physiological studies.
科学的研究の応用
4-Methyl-3-nitro-benzoyl fluoride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. 4-Methyl-3-nitro-benzoyl fluoride has also been used as a model compound for studying the structure and reactivity of nitrobenzoyl fluorides. Additionally, 4-Methyl-3-nitro-benzoyl fluoride has been used in biochemical and physiological studies, such as in the study of the effects of nitrobenzoyl fluorides on the nervous system.
作用機序
4-Methyl-3-nitro-benzoyl fluoride is a nitrobenzoyl fluoride and is thought to act as an agonist at certain receptors in the nervous system. It has been shown to bind to nicotinic acetylcholine receptors, glutamate receptors, and GABA receptors. 4-Methyl-3-nitro-benzoyl fluoride has also been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
4-Methyl-3-nitro-benzoyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can result in increased neurotransmission and can lead to a variety of physiological effects. 4-Methyl-3-nitro-benzoyl fluoride has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters. This inhibition of monoamine oxidase can lead to an increase in monoamine neurotransmitter levels, which can result in increased neurotransmission and can lead to a variety of physiological effects.
実験室実験の利点と制限
4-Methyl-3-nitro-benzoyl fluoride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-Methyl-3-nitro-benzoyl fluoride is its relatively low cost and ease of synthesis. Additionally, 4-Methyl-3-nitro-benzoyl fluoride is a volatile liquid, which makes it easy to work with in a laboratory setting. However, 4-Methyl-3-nitro-benzoyl fluoride is a highly toxic compound and should be handled with care. Additionally, 4-Methyl-3-nitro-benzoyl fluoride has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
4-Methyl-3-nitro-benzoyl fluoride has a number of potential future applications in scientific research. One potential application is the use of 4-Methyl-3-nitro-benzoyl fluoride as a tool for studying the structure and reactivity of nitrobenzoyl fluorides. Additionally, 4-Methyl-3-nitro-benzoyl fluoride could be used to study the effects of nitrobenzoyl fluorides on the nervous system. 4-Methyl-3-nitro-benzoyl fluoride could also be used as a tool for studying the effects of nitrobenzoyl fluorides on the cardiovascular system. Finally, 4-Methyl-3-nitro-benzoyl fluoride could be used as a tool for studying the effects of nitrobenzoyl fluorides on the immune system.
合成法
4-Methyl-3-nitro-benzoyl fluoride can be synthesized from the reaction of 4-methylbenzoic acid and 3-nitrofluorobenzene. This reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography and recrystallized from a suitable solvent. The synthesis of 4-Methyl-3-nitro-benzoyl fluoride is relatively simple and can be easily carried out in a laboratory setting.
特性
IUPAC Name |
4-methyl-3-nitrobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXWQZSNGUWEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604222 |
Source


|
| Record name | 4-Methyl-3-nitrobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80277-50-5 |
Source


|
| Record name | 4-Methyl-3-nitrobenzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)








![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)


![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
